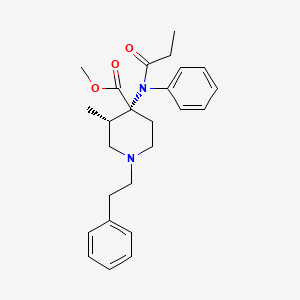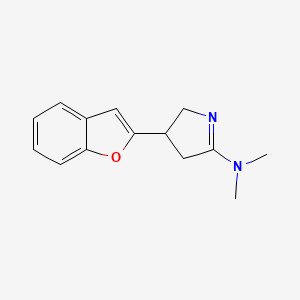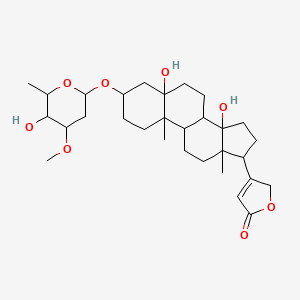
Periplocymarin
Overview
Description
. This compound is known for its cardiotonic properties, which means it can increase the contractility of the heart muscle. It has been traditionally used in Chinese medicine for its antirheumatic and diuretic effects .
Preparation Methods
Periplocymarin can be prepared from Cortex Periplocae through a modified enzymatic hydrolysis method. The dry root bark is first extracted with water, and the water extraction is then concentrated. Subsequently, 85% ethanol is added to remove the insoluble parts . Industrial production methods may involve similar extraction processes, but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Periplocymarin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Periplocymarin has a wide range of scientific research applications. In medicine, it has been studied for its potential cardiotonic effects, which can be beneficial in treating heart failure and other cardiovascular diseases . Additionally, this compound has shown promise as an anticancer agent. It has been found to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT pathway . In biology, this compound is used to study the effects of cardiac glycosides on cellular processes, including calcium influx and sodium-potassium pump inhibition . In the industry, it may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
Periplocymarin exerts its effects primarily by inhibiting the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx into the cardiomyocytes. The increased calcium concentration enhances the contractility of the heart muscle, leading to its cardiotonic effects . Additionally, this compound’s anticancer effects are mediated through the impairment of the PI3K/AKT signaling pathway, which induces apoptosis in cancer cells .
Comparison with Similar Compounds
Periplocymarin is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain. These compounds also inhibit the Na±K±ATPase enzyme and have cardiotonic effects. this compound is unique in its specific molecular structure and its ability to induce apoptosis in certain cancer cells . Other similar compounds include periplocin and periplogenin, which are also derived from Periploca sepium and share similar cardiotonic properties .
Properties
IUPAC Name |
3-[5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQBDJPMXRDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-44-3 | |
| Record name | Vanderosid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



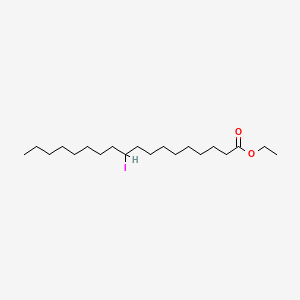
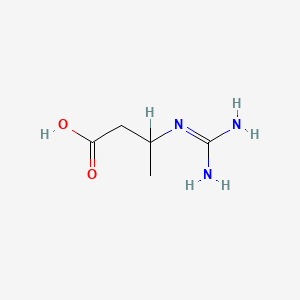
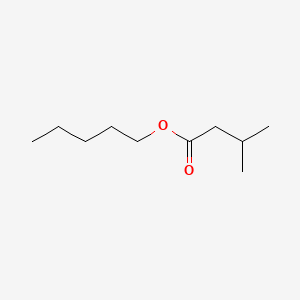
![Benz[g]isoquinoline-5,10-dione](/img/structure/B1198640.png)
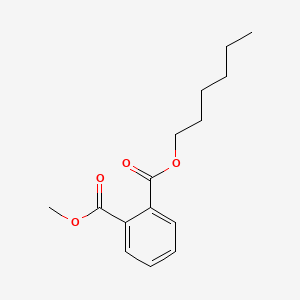
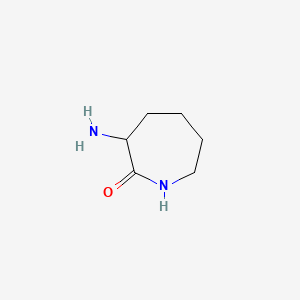

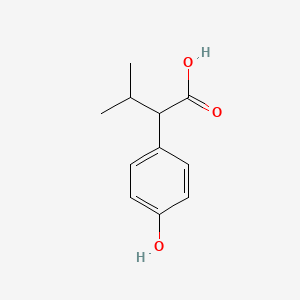
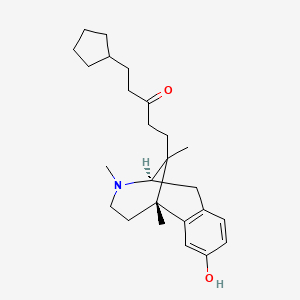
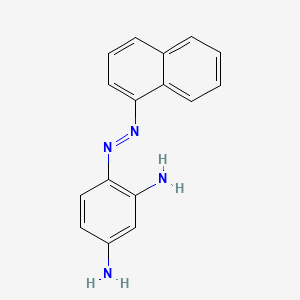
![Caffeine,[1-methyl-14c]](/img/structure/B1198650.png)
